![molecular formula C24H20F12N4S2 B3152772 N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 743458-79-9](/img/structure/B3152772.png)
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Overview
Description
“N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea”, also known as Schreiner’s thiourea, is a type of (thio)urea derivative that has been used extensively as an organocatalyst in organic chemistry . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of “N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea core and two 3,5-bis(trifluoromethyl)phenyl groups . This structure allows it to form explicit double hydrogen bonds, which is key to its catalytic activity .Chemical Reactions Analysis
Schreiner’s thiourea has been used extensively in promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .Physical And Chemical Properties Analysis
Schreiner’s thiourea is a white solid that is soluble in methanol, ethanol, Et2O, CH2Cl2, EtOAc, MeCN, DMSO, and toluene, but insoluble in H2O and hexane . It has a melting point of 170 °C .Scientific Research Applications
- Schreiner’s Thiourea : This compound, developed by Schreiner’s group, plays a pivotal role in the development of H-bond organocatalysts. Its 3,5-bis(trifluoromethyl)phenyl motif enables explicit double hydrogen bonding, allowing it to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states. As a result, it is extensively used in promoting organic transformations .
- Selinexor : The compound serves as a precursor in the synthesis of selinexor, an FDA-approved drug used in cancer treatment. The mechanism involves the conversion of 3,5-bis(trifluoromethyl)benzonitrile to 3,5-bis(trifluoromethyl)benzamide, which further reacts to yield the intermediate imine. Selinexor has shown promise in treating hematological malignancies .
Organocatalysis
Drug Synthesis
Mechanism of Action
Target of Action
The primary target of N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea], also known as Schreiner’s thiourea, is the activation of substrates in organic chemistry . It plays a crucial role in the development of hydrogen-bond (H-bond) organocatalysts .
Mode of Action
Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding . It serves as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy, generating iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The compound is extensively used in promoting organic transformations . The EDA complex catalysis strategy it employs leads to the generation of iminyl radical intermediates from oxime esters .
Result of Action
The use of Schreiner’s thiourea results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This highlights the versatility of this approach.
Action Environment
The action of Schreiner’s thiourea is influenced by several environmental factors. The presence of a base serves as a pre-catalyst initiation switch . Blue LED irradiation is also necessary for the single-electron reduction process . These factors play pivotal roles in the effectiveness of the compound’s action.
Safety and Hazards
Future Directions
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . Schreiner’s thiourea, in particular, has played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of (thio)urea-based catalysts .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSAKIMMYEMHC-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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